molecular formula C11H18N2O3 B1482705 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid CAS No. 1698316-54-9

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B1482705
CAS No.: 1698316-54-9
M. Wt: 226.27 g/mol
InChI Key: LSRMBLWPJQPPHY-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol.

Preparation Methods

The synthesis of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of azetidine derivatives. Azetidines are four-membered heterocycles that are known for their significant ring strain, which drives their reactivity . The synthetic routes often involve the use of aziridines and azetidines as building blocks, which can undergo ring-opening polymerization under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of functional groups such as the azetidine ring and the carboxylic acid group. Common reactions include:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers and materials with unique properties, such as antibacterial and antimicrobial coatings.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing pathways such as enzyme inhibition or activation .

Comparison with Similar Compounds

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

    Piperidine derivatives: Compounds with a six-membered nitrogen-containing ring, which are less strained and have different reactivity profiles.

The uniqueness of this compound lies in its combination of the azetidine ring and the piperidine moiety, providing a balance of reactivity and stability that is useful in various applications .

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-8(14)12-4-2-10(3-5-12)13-6-9(7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRMBLWPJQPPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

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